Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate
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Overview
Description
Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with an anilino group, a carbamoyl group, and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where aniline reacts with a suitable electrophilic intermediate on the piperidine ring.
Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.
Esterification: The final step involves the esterification of the piperidine ring with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anilino or carbamoyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties .
Scientific Research Applications
Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a pharmacological tool in biochemical studies.
Mechanism of Action
The mechanism of action of Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit proteases or interact with cell surface receptors, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate: Unique due to its specific substitution pattern on the piperidine ring.
Methyl cis-4-anilino-4-carbamoyl-3-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl trans-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate: Similar structure but with a trans configuration.
Uniqueness
This compound is unique due to its cis configuration, which imparts distinct stereochemical properties and biological activities compared to its trans isomer and other analogs .
Properties
CAS No. |
61085-44-7 |
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Molecular Formula |
C15H21N3O3 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
methyl (3S,4R)-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-11-10-18(14(20)21-2)9-8-15(11,13(16)19)17-12-6-4-3-5-7-12/h3-7,11,17H,8-10H2,1-2H3,(H2,16,19)/t11-,15+/m0/s1 |
InChI Key |
OUODHLPMXVJDFG-XHDPSFHLSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C(=O)N)NC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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